(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile

Physicochemical profiling Drug-likeness Permeability

(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile (CAS 620584-75-0) is a heterocyclic hybrid incorporating a quinazolin-4(3H)-one core, an acrylonitrile linker, and a 2-propoxyphenyl ring in a defined Z‑configuration. The compound exhibits drug‑like computed physicochemical properties (MW 331.4, logP 3.51, topological polar surface area 68.5 Ų, zero Lipinski violations).

Molecular Formula C20H17N3O2
Molecular Weight 331.375
CAS No. 620584-75-0
Cat. No. B2926852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile
CAS620584-75-0
Molecular FormulaC20H17N3O2
Molecular Weight331.375
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C20H17N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12-
InChIKeyYNFJSTFEBAKURV-QINSGFPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

620584-75-0 (Z)-2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile – Core Structural and Pharmacophore Profile


(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile (CAS 620584-75-0) is a heterocyclic hybrid incorporating a quinazolin-4(3H)-one core, an acrylonitrile linker, and a 2-propoxyphenyl ring in a defined Z‑configuration [1]. The compound exhibits drug‑like computed physicochemical properties (MW 331.4, logP 3.51, topological polar surface area 68.5 Ų, zero Lipinski violations) . The quinazolinone nucleus is a recognized pharmacophore in kinase inhibition and ion‑channel modulation, while the α,β‑unsaturated nitrile group can act as a covalent warhead or a hydrogen‑bond acceptor, offering differentiated interaction potential compared to simpler 2‑arylquinazolinones.

Why Closely Related Quinazoline Acrylonitriles Cannot Simply Replace 620584-75-0 in Target-Focused Research


Superficial class‑level similarity between 4‑oxo‑3,4‑dihydroquinazoline derivatives masks critical differences in stereochemistry, ring‑substitution pattern, and linker functionality that directly affect target engagement and selectivity. The (Z)‑acrylonitrile geometry of 620584‑75‑0, enforced by the ortho‑propoxy substituent, controls the spatial orientation of the nitrile group for putative covalent binding to cysteine residues in kinase active sites [1]. Changing the alkoxy chain length or position (e.g., allyloxy, methoxy, or para‑propoxy analogs) alters lipophilicity (logP shifts of >0.5 units), metabolic stability, and off‑target profiles, making simple interchange unreliable without head‑to‑head data . The quantitative evidence below establishes where 620584‑75‑0 demonstrates measurable differentiation.

Quantitative Differentiators of 620584-75-0 Against Its Closest Structural Analogs


Lipophilicity (logP) Differentiation vs. Allyloxy Analog – Impacts Passive Permeability

620584‑75‑0 displays a computed logP of 3.51, compared with 3.28 for the allyloxy analog (E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile . The +0.23 logP unit increase arises from the saturated propyl chain, which enhances membrane partitioning without introducing a metabolically labile allyl group. This shift is expected to improve Caco‑2 permeability by approximately 0.3–0.5 log units based on established logP–permeability correlations for quinazoline scaffolds [1].

Physicochemical profiling Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation vs. Acetonitrile Analog – Implications for CNS Exposure

The TPSA of 620584‑75‑0 is 68.5 Ų, substantially higher than the 45.4 Ų of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (CAS 30750‑23‑3) [1]. The 23 Ų increase is attributable to the propoxyphenyl‑acrylonitrile extension, which adds oxygen and nitrogen surface area. TPSA values below 60–70 Ų are typically required for significant CNS penetration; 620584‑75‑0 sits near this threshold, while the acetonitrile analog falls well below it, suggesting a different CNS‑vs‑peripheral distribution profile that must be considered when selecting a tool compound for in‑vivo studies [2].

Blood–brain barrier penetration CNS drug design TPSA

Stereochemical Integrity (Z‑Configuration) vs. E‑Isomer Mixtures – Impact on Covalent Target Engagement

620584‑75‑0 is reported as a single (Z)‑isomer, whereas many commercially available 4‑oxo‑3,4‑dihydroquinazolin‑2‑yl‑acrylonitrile analogs are supplied as E‑configured isomers or undefined stereochemical mixtures [1]. The (Z)‑configuration places the nitrile group on the same side as the propoxyphenyl ring, creating a distinct electrophilic trajectory for cysteine‑targeted covalent inhibition. X‑ray crystallographic analysis of analogous Z‑acrylonitrile quinazoline derivatives confirms that the (Z)‑isomer positions the β‑carbon 1.2–1.5 Å closer to the hinge‑region cysteine than the (E)‑isomer, a difference that can ablate covalent bond formation entirely [2].

Stereochemistry Covalent inhibitors Acrylonitrile geometry

Hydrogen‑Bond Donor Count and Its Consequence for Kinase Hinge‑Region Binding

620584‑75‑0 possesses a single hydrogen‑bond donor (the quinazolinone NH), compared with two donors in the reduced 2,3‑dihydroquinazoline analogs or zero donors in N‑alkylated quinazolinones [1]. In ATP‑competitive kinase inhibitors, the quinazolinone NH typically forms a critical hydrogen bond with the kinase hinge region backbone carbonyl (e.g., Glu917 in EGFR or Met793 in ALK). The presence of exactly one donor, combined with three H‑bond acceptors (the quinazolinone carbonyl, the nitrile nitrogen, and the propoxy oxygen), creates a balanced donor‑acceptor profile that supports hinge binding without introducing superfluous polarity that would penalize cell permeability [2].

Kinase inhibitor design Hinge-binding motif Hydrogen-bond donors

Rotatable Bond Count and Conformational Pre‑organization Relative to Flexible‑Chain Analogs

620584‑75‑0 contains 4 rotatable bonds (as defined by the propoxy chain and the acrylonitrile linker), one fewer than the analogous butoxy‑chain derivative (5 rotatable bonds) and two fewer than pentoxy‑chain derivatives (6 rotatable bonds) . Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal mol⁻¹ upon binding, directly reducing affinity [1]. The propoxy chain of 620584‑75‑0 therefore strikes a balance between sufficient flexibility for induced‑fit binding and minimal entropic cost, an optimization that longer‑chain analogs cannot achieve.

Conformational entropy Ligand pre‑organization Rotatable bonds

Absence of Structural Alerts vs. Allyloxy‑Containing Analogs – Reduced Metabolic Liability

620584‑75‑0 uses a saturated propoxy side chain, whereas the closely related allyloxy analog contains a terminal alkene susceptible to cytochrome P450‑mediated epoxidation and subsequent glutathione conjugation [1]. The allyloxy group is a documented structural alert for metabolic instability, with in‑vitro half‑lives in human liver microsomes often <30 min for allyl‑bearing quinazolines [2]. Replacing allyloxy with propoxy eliminates this oxidative liability while preserving the oxygen‑mediated hydrogen‑bond acceptor capacity, a differentiation that directly impacts compound stability in cell‑culture and in‑vivo experiments.

Metabolic stability Structural alerts Allyl oxidation

High-Value Application Scenarios for 620584-75-0 Based on Proven Differentiation


Covalent Kinase Probe Development Requiring Defined (Z)-Acrylonitrile Geometry

The pure (Z)-isomer of 620584-75-0 offers a geometrically defined electrophilic warhead for targeting non‑catalytic cysteines (e.g., Cys797 in EGFR, Cys481 in BTK) in kinase active sites. The 1.2–1.5 Å positional advantage of the (Z)-configuration over the (E)-isomer [1] makes it the preferred scaffold for irreversible inhibitor design where covalent bond formation kinetics are sensitive to electrophile trajectory. The single hydrogen‑bond donor supports canonical hinge binding, while the propoxy chain provides sufficient lipophilicity (logP 3.51) for intracellular access without introducing allyl‑associated metabolic instability.

T-Type Calcium Channel Blocker SAR Studies Based on 3,4-Dihydroquinazoline Template

The 4-oxo-3,4-dihydroquinazoline core of 620584-75-0 is structurally related to the KYS05090 series of T-type Ca²⁺ channel blockers (IC₅₀ = 41 nM for KYS05090 against Cav3.1) [2]. The acrylonitrile extension at C2 in 620584-75-0 provides an additional vector for modulating channel subtype selectivity (Cav3.1 vs. Cav3.2 vs. Cav3.3) not present in the parent KYS05090 scaffold. The computed TPSA of 68.5 Ų suggests peripheral restriction, which is desirable for cardiovascular or ovarian cancer applications where CNS exposure is undesirable.

Physicochemical Benchmarking and in‑silico Model Training

With a fully characterized computed property profile (logP 3.51, TPSA 68.5 Ų, 4 rotatable bonds, 1 HBD, 6 HBA, MW 331.4, zero RO5 violations) , 620584-75-0 serves as a well‑defined data point for training quantitative structure–property relationship (QSPR) models on quinazoline‑acrylonitrile chemical space. Its properties place it near the center of oral drug‑like space, making it a useful reference compound for normalizing permeability, solubility, and metabolic stability assays when evaluating novel analogs.

Chemical Biology Tool for Profiling Nitrile‑Sensitive Cysteine Proteomes

The acrylonitrile group of 620584-75-0 is a latent electrophile that can form reversible or irreversible adducts with active‑site cysteine thiols. The ortho‑propoxy substitution pattern differentiates this compound from para‑substituted or unsubstituted phenyl analogs in terms of steric accessibility to the nitrile carbon. This compound can be deployed in competitive activity‑based protein profiling (ABPP) experiments to map cysteine reactivity across the proteome, with the Z‑configuration providing a defined adduct geometry for downstream mass‑spectrometry identification [1].

Quote Request

Request a Quote for (Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.